1-Methacryloyl-3-methylurea
Description
1-Methacryloyl-3-methylurea is a urea derivative characterized by a methacryloyl group (CH₂=C(CH₃)CO-) attached to the nitrogen atom of a methylurea backbone. This structure confers unique reactivity, particularly in polymerization processes, due to the presence of the methacryloyl moiety’s vinyl group. The compound’s applications likely align with other methacrylate-containing polymers, such as controlled drug delivery systems or coatings, where cross-linking via the methacryloyl group is critical .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-methyl-N-(methylcarbamoyl)prop-2-enamide |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)5(9)8-6(10)7-3/h1H2,2-3H3,(H2,7,8,9,10) |
InChI Key |
FZRUZDCIVDEDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Urea Derivatives
| Compound Name | Substituents (R₁, R₂) | Functional Groups Present | Key Applications/Properties |
|---|---|---|---|
| This compound | R₁ = Methacryloyl, R₂ = Methyl | Vinyl (polymerizable), urea | Polymer matrices, drug delivery |
| 1-Methoxy-1-methyl-3-phenylurea | R₁ = Methoxy, R₂ = Phenyl | Ether, urea | Stabilizers, intermediates |
| 1-(4-Methoxyphenyl)-3-methylurea | R₁ = 4-Methoxyphenyl, R₂ = Methyl | Methoxy, urea | Potential agrochemicals |
| 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) | R₁ = Ethyl, R₂ = Pyrazole-methyl | Heterocyclic, urea | Pharmacological activity studies |
Key Observations :
- The methacryloyl group in this compound distinguishes it from analogs with methoxy or phenyl substituents. This group enables participation in radical polymerization, a property absent in compounds like 1-Methoxy-1-methyl-3-phenylurea .
- Electron-withdrawing vs. electron-donating substituents : Methoxy groups (e.g., in 1-(4-Methoxyphenyl)-3-methylurea) enhance solubility in polar solvents but reduce reactivity in polymerization compared to the electron-deficient vinyl group in the target compound .
- Heterocyclic integration : Pyrazole-containing ureas (e.g., compound 9a) exhibit distinct biological activities, whereas this compound’s applications are more material-science-oriented .
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Analysis :
- Spectral Signatures : The methacryloyl group’s vinyl protons (δ 5.5–6.1 ppm) and carbonyl stretch (~1700 cm⁻¹) are critical for tracking polymerization progress, unlike the stable methoxy or pyrazole signals in other derivatives .
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